Basic Violet 22
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Overview
Description
Basic Violet 22, also known as Crystal Violet, is a synthetic dye belonging to the class of triarylmethane dyes. It is widely recognized for its vibrant violet color and is used in various applications, including biological staining, textile dyeing, and as an antiseptic. The compound is known for its ability to bind to cellular components, making it useful in microscopy and histology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Violet 22 is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the dye. The process can be summarized as follows:
Step 1: Dimethylaniline reacts with formaldehyde in the presence of hydrochloric acid to form a leuco base.
Step 2: The leuco base is then oxidized to form Basic Violet 22.
Industrial Production Methods: In industrial settings, the production of Basic Violet 22 involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through crystallization and filtration processes to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Basic Violet 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form colorless compounds, which can revert to their original color upon exposure to air or oxidizing agents.
Reduction: Reducing agents can convert Basic Violet 22 to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Colorless compounds or leucosomes.
Reduction: Leuco base of Basic Violet 22.
Substitution: Substituted derivatives of Basic Violet 22.
Scientific Research Applications
Basic Violet 22 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in Gram staining to differentiate bacterial species.
Medicine: Utilized as an antiseptic for treating infections and as a topical antibiotic.
Industry: Applied in textile dyeing, paper coloring, and as a colorant in inks and paints.
Mechanism of Action
The mechanism of action of Basic Violet 22 involves its ability to bind to cellular components, particularly nucleic acids. The dye penetrates the cell wall and membrane, binding to DNA and causing disruption, mutation, or inhibition of DNA replication. This property makes it effective as an antiseptic and in staining procedures where it highlights cellular structures.
Comparison with Similar Compounds
Basic Violet 22 is unique among triarylmethane dyes due to its intense violet color and strong binding affinity to cellular components. Similar compounds include:
Basic Blue 9: Another triarylmethane dye with a blue color, used in similar applications.
Basic Green 5: A green dye used in biological staining and as a pH indicator.
Rhodamine: A class of dyes with fluorescent properties, used in microscopy and as tracers in water studies.
Basic Violet 22 stands out due to its versatility and effectiveness in a wide range of applications, from biological staining to industrial dyeing.
Properties
CAS No. |
11075-24-4 |
---|---|
Molecular Formula |
MgB4O7 |
Molecular Weight |
0 |
Synonyms |
Basic Violet 22 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.